molecular formula C10H16ClNO B152844 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride CAS No. 137999-85-0

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

Cat. No.: B152844
CAS No.: 137999-85-0
M. Wt: 201.69 g/mol
InChI Key: CEOSYRDTCHRIAY-HNCPQSOCSA-N
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Description

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is characterized by the presence of a phenyl group attached to a propanol backbone, with a methylamino substituent on the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone, 3-(Methylamino)-1-phenylpropan-1-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the ketone precursor using a Raney-nickel catalyst. The reaction is conducted under hydrogen gas pressure ranging from 0.3 to 1.5 MPa and at temperatures between 25 to 80 degrees Celsius . This method is favored for its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-(Methylamino)-1-phenylpropan-1-one or 3-(Methylamino)-1-phenylpropanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylpropanes depending on the substituent introduced.

Scientific Research Applications

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine. This interaction leads to the activation of signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.

Properties

CAS No.

137999-85-0

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1

InChI Key

CEOSYRDTCHRIAY-HNCPQSOCSA-N

SMILES

CNCCC(C1=CC=CC=C1)O.Cl

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)O.Cl

Canonical SMILES

CNCCC(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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